N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide
Description
N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a benzamide moiety, and a methylsulfonyl group attached to a cyclohexyl ring. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Properties
IUPAC Name |
N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-25(23,24)18-11-7-16(8-12-18)20-19(22)15-5-9-17(10-6-15)21-13-3-2-4-14-21/h5-6,9-10,16,18H,2-4,7-8,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHCQONSUOFVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a methylsulfonyl group through sulfonation reactions.
Piperidine Ring Formation: The piperidine ring is synthesized via cyclization reactions involving appropriate amine precursors.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the benzamide moiety using coupling reagents such as carbodiimides or phosphonium salts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to corresponding amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide moiety play crucial roles in binding to these targets, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylsulfonylphenyl)-4-piperidin-1-ylbenzamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
